Mannose triflate
CAS No.: 92051-23-5
Cat. No.: VC20789730
Molecular Formula: C15H19F3O12S
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 92051-23-5 |
---|---|
Molecular Formula | C15H19F3O12S |
Molecular Weight | 480.4 g/mol |
IUPAC Name | [(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 |
Standard InChI Key | OIBDVHSTOUGZTJ-PEBLQZBPSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
Introduction
Structural and Physical Properties
Mannose triflate is a complex carbohydrate derivative with significant relevance in synthetic organic chemistry. Structurally, it consists of a mannopyranose sugar scaffold with four acetyl groups at positions 1, 3, 4, and 6, while position 2 contains a trifluoromethanesulfonyl (triflate) group. This specific arrangement of functional groups contributes to its unique reactivity profile and applications.
Chemical Identity
Mannose triflate is characterized by the molecular formula C15H19F3O12S with a molecular weight of 480.36 g/mol . The compound is registered under CAS number 92051-23-5, which serves as its unique identifier in chemical databases and literature . The IUPAC systematic name 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose accurately describes its structure, highlighting the key functional groups and their positions on the mannopyranose scaffold .
Physical Characteristics
In its pure form, mannose triflate appears as a white to off-white crystalline powder . The compound exhibits selective solubility characteristics that are important for its handling and application in various synthetic protocols. It readily dissolves in organic solvents including acetonitrile, dimethyl sulfoxide (DMSO), methanol, and acetone, while remaining practically insoluble in aqueous media . This solubility profile facilitates its use in organic synthesis where anhydrous conditions are often required.
The compound has an optical rotation value of -12° to -16° (specific rotation) , which reflects its chiral nature and is an important parameter for confirming its identity and purity. The β-configuration at the anomeric carbon is crucial for its reactivity and applications, particularly in nucleophilic substitution reactions utilized in radiochemistry.
Applications in Research and Medicine
Mannose triflate has found extensive applications across multiple scientific disciplines, with particular significance in radiopharmaceutical chemistry, medicinal chemistry, and glycobiology research.
Radiopharmaceutical Applications
The primary application of mannose triflate is as a precursor in the synthesis of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) . FDG is the most widely used radiopharmaceutical in positron emission tomography (PET) imaging, accounting for over 90% of clinical PET applications . This glucose analog is instrumental in:
-
Visualizing glucose metabolism in physiological and pathological processes
-
Diagnosing and staging various cancers
-
Assessing cardiac viability
-
Evaluating neurological conditions including Alzheimer's disease and epilepsy
The reliable synthesis of mannose triflate is therefore critical to the global supply chain of FDG, supporting both clinical diagnostics and medical research. Large-scale preparation methods have been developed to satisfy the growing demand for FDG in research centers and hospitals worldwide .
Synthetic Chemistry Applications
Beyond its role in radiopharmaceutical synthesis, mannose triflate serves as a versatile building block in carbohydrate chemistry. Its unique reactivity profile makes it valuable for:
-
Synthesis of complex carbohydrates and glycoconjugates
-
Development of novel glycosylated compounds for drug development
-
Creation of carbohydrate-based biomaterials
-
Preparation of glycomimetics as potential therapeutic agents
Research Field | Applications | Significance |
---|---|---|
Radiopharmacy | Precursor for FDG synthesis | Enables PET imaging for cancer, cardiac, and neurological diagnostics |
Synthetic Chemistry | Building block for complex carbohydrates | Facilitates the synthesis of glycoconjugates and glycomimetics |
Biotechnology | Modification of biomolecules | Enhances stability and activity of biopharmaceuticals |
Medicinal Chemistry | Design of targeted therapeutics | Creates novel antiviral and anticancer agents |
Material Science | Development of functional materials | Produces hydrogels for drug delivery and tissue engineering |
Analytical Chemistry | Reference standard | Enables detection and quantification of sugars in biological samples |
Material Science Applications
In material science, mannose triflate contributes to the development of functional materials such as hydrogels, which have applications in drug delivery systems and tissue engineering . The incorporation of mannose-derived structures into materials can impart specific recognition properties, enabling targeted interactions with biological systems.
Quality Standards and Analytical Considerations
As a compound with significant applications in pharmaceutical research and clinical diagnostics, mannose triflate is subject to rigorous quality standards and characterization requirements.
Reference Standards
Mannose triflate is available as a GMP-compliant reference standard for analytical method development, method validation, and quality control applications during drug development . These reference standards ensure traceability against pharmacopeial standards such as USP or EP, supporting regulatory compliance in pharmaceutical research and manufacturing.
Analytical Characterization
The characterization of mannose triflate typically involves multiple analytical techniques to confirm identity, purity, and structural integrity. Common analytical approaches include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F)
-
Mass spectrometry
-
Infrared spectroscopy
-
Optical rotation measurement
-
High-performance liquid chromatography (HPLC)
-
Elemental analysis
These analytical methods collectively provide comprehensive characterization of mannose triflate, ensuring its suitability for research and pharmaceutical applications.
Current Research Trends and Future Perspectives
Research involving mannose triflate continues to evolve, with emerging applications and improved methodologies being developed to enhance its utility and accessibility.
Synthesis Optimization
Current research efforts are focused on further optimizing the synthesis of mannose triflate to improve yield, reduce reaction time, and minimize environmental impact. The use of alternative catalysts, greener solvents, and more efficient purification methods represents active areas of investigation . These advancements aim to make mannose triflate more economically viable for large-scale production.
Novel Applications in Drug Development
The versatility of mannose triflate as a synthetic intermediate continues to inspire its application in the development of novel therapeutic agents. Research is exploring its utility in creating:
-
Carbohydrate-based vaccines
-
Glycosylated antibiotics with enhanced specificity
-
Targeted drug delivery systems
-
Inhibitors of glycosylation-dependent biological processes
These applications leverage the structural features of mannose triflate to create compounds with specific interactions with biological targets, potentially leading to more effective and selective therapeutic interventions.
Radiochemistry Innovations
In the field of radiochemistry, ongoing research aims to develop improved methods for the radiolabeling of mannose triflate derivatives, enabling the synthesis of novel radiopharmaceuticals beyond FDG. These efforts may expand the toolbox of PET imaging agents, potentially providing more specific tracers for various disease states and biological processes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume